

Apoptosis Inducer 4 (Compound 12b): A Technical Guide

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Compound of Interest		
Compound Name:	Apoptosis inducer 4	
Cat. No.:	B15143781	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 4, also known as Compound 12b, is a novel synthetic compound identified as a potent inducer of programmed cell death in cancer cells. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its pro-apoptotic and anticancer activities. The information presented herein is intended to serve as a foundational resource for researchers in oncology and drug discovery.

Chemical and Physical Properties

Apoptosis Inducer 4 (Compound 12b) is a hydrogen sulfide (H₂S) releasing derivative of oridonin.[1] Its chemical structure and properties are summarized below.



Property	Value
IUPAC Name	N-(5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl) pyridine-3-yl) quinoxaline-2-carboxamide[2]
Molecular Formula	C41H50O11S3[1][3]
Molecular Weight	815.02 g/mol [1][3]
Appearance	Solid[3]
Solubility	Soluble in DMSO (10 mM)[1]
CAS Number	2408050-83-7[1]

Biological Activity and Mechanism of Action

Compound 12b exhibits significant anticancer properties by inducing apoptosis through both the extrinsic and intrinsic pathways.[1] The compound has been shown to be effective in various cancer cell lines.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of a related quinoxaline derivative, Compound 12b, has been evaluated against Apoptosis signal-regulating kinase 1 (ASK1), a key component of apoptotic signaling pathways.

Compound	Target	IC50 (nM)
12b	ASK1	502.46[2]

Note: The provided search results identified multiple compounds designated as "12b". The IC₅₀ value above pertains to N-(5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl) pyridine-3-yl) quinoxaline-2-carboxamide, an ASK1 inhibitor, and may not correspond to the H₂S-releasing oridonin derivative also identified as **Apoptosis Inducer 4** (Compound 12b).

Signaling Pathways

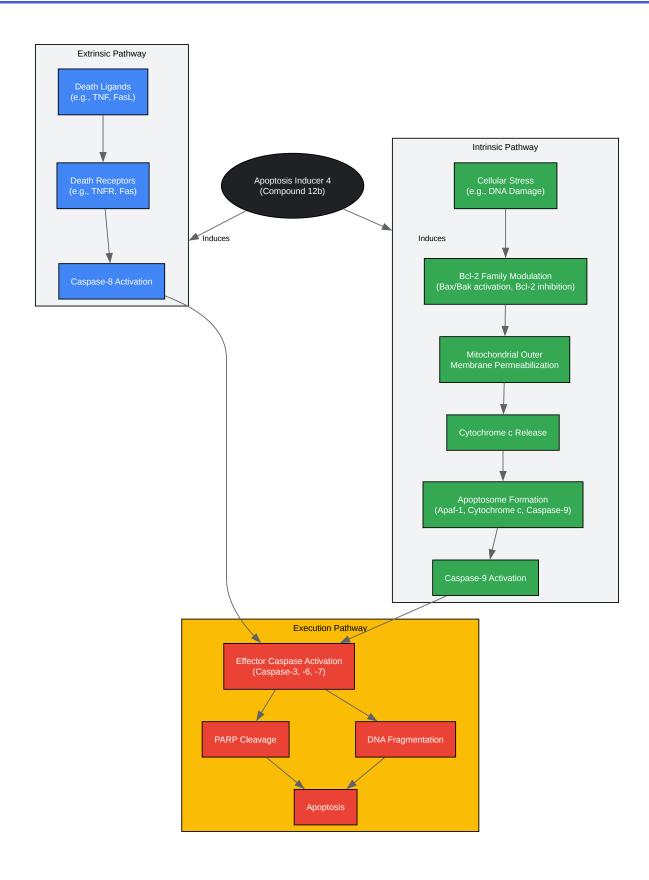






Apoptosis Inducer 4 (Compound 12b) triggers programmed cell death by modulating key signaling cascades. The induction of apoptosis generally proceeds via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the final stages of apoptosis.





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Figure 1. General overview of the extrinsic and intrinsic apoptotic signaling pathways initiated by **Apoptosis Inducer 4** (Compound 12b).

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the proapoptotic effects of compounds like **Apoptosis Inducer 4**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Compound Treatment: Treat cells with varying concentrations of Compound 12b for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with Compound 12b as described for the cell viability assay.
- Cell Harvesting: Harvest the cells and wash with cold PBS.

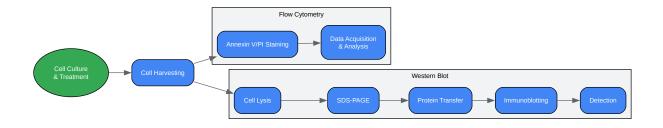


- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

- Protein Extraction: Lyse the treated and untreated cells to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.





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Figure 2. General experimental workflow for assessing apoptosis induced by Compound 12b.

Synthesis

The synthesis of the quinoxaline derivative Compound 12b involves a multi-step process.[2] Initially, methyl-6-aminopicolinate is used as a starting material, which reacts with hydrazine hydrate to form an acylhydrazide intermediate.[2] This intermediate then undergoes cyclization with cyclopropylamine in the presence of acetic acid to form a triazole intermediate.[2] Finally, a condensation reaction between the triazole intermediate and quinoxaline-2-carboxylic acid yields the final product, Compound 12b.[2]

Conclusion

Apoptosis Inducer 4 (Compound 12b) is a promising preclinical candidate with demonstrated pro-apoptotic and anticancer activities. Its ability to induce both the extrinsic and intrinsic apoptotic pathways suggests a broad therapeutic potential. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its clinical utility. This document provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

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